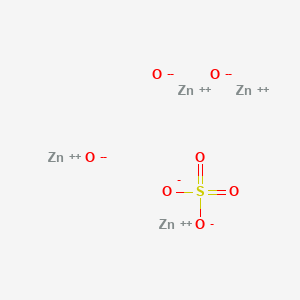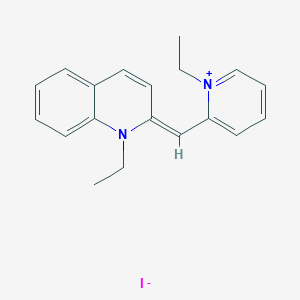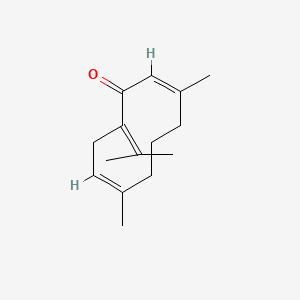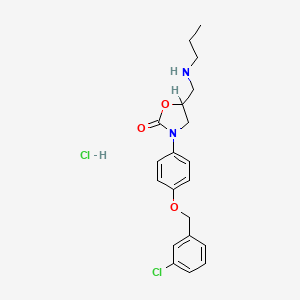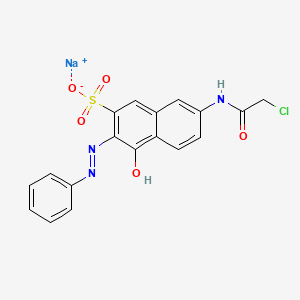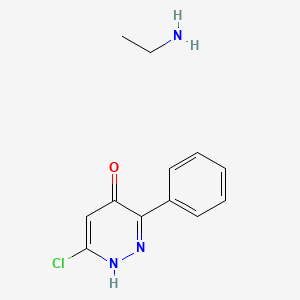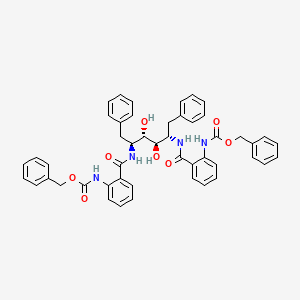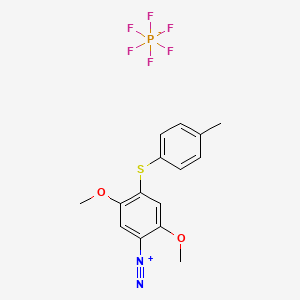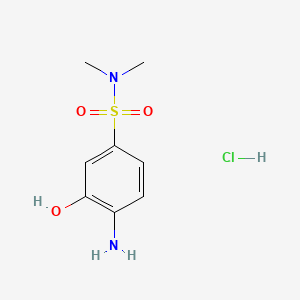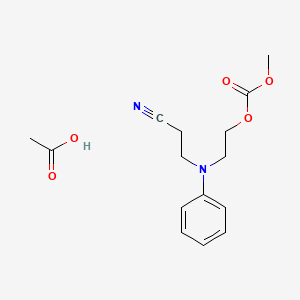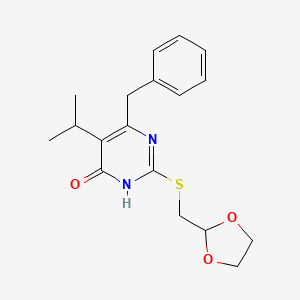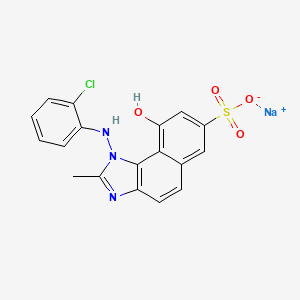
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate typically involves multiple steps, including the formation of the naphthimidazole core, sulfonation, and subsequent substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis studies.
Biology: Researchers explore its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 8-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-1-[(2-chlorophenyl)amino]-9-hydroxy-2-methyl-1H-naphth[1,2-d]imidazole-7-sulphonate
Uniqueness
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate stands out due to its specific chemical structure, which imparts unique reactivity and potential biological activities. Its versatility in various scientific research applications further highlights its significance compared to similar compounds.
Propiedades
Número CAS |
85895-87-0 |
|---|---|
Fórmula molecular |
C18H13ClN3NaO4S |
Peso molecular |
425.8 g/mol |
Nombre IUPAC |
sodium;1-(2-chloroanilino)-9-hydroxy-2-methylbenzo[e]benzimidazole-7-sulfonate |
InChI |
InChI=1S/C18H14ClN3O4S.Na/c1-10-20-15-7-6-11-8-12(27(24,25)26)9-16(23)17(11)18(15)22(10)21-14-5-3-2-4-13(14)19;/h2-9,21,23H,1H3,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
LKUASWNIWNQMLR-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC2=C(N1NC3=CC=CC=C3Cl)C4=C(C=C(C=C4C=C2)S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


